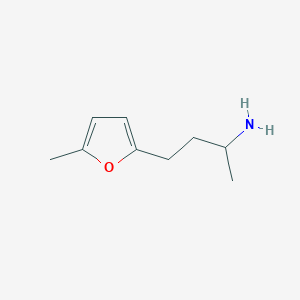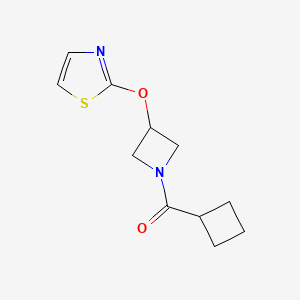
Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate is a chemical compound with the CAS Number: 18149-74-1 . It is available from various suppliers including Sigma-Aldrich and ChemicalBook .
Molecular Structure Analysis
The molecular formula of Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate is C10H14N2O3S . This indicates that the molecule is composed of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is 242.29 .Physical And Chemical Properties Analysis
Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate has various physical and chemical properties. Some of these properties like melting point, boiling point, density, and toxicity information can be found on resources like ChemicalBook .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on compounds with a pyrimidine base, similar to Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate, often focuses on synthesis and structural analysis. For instance, the synthesis of novel 5-methyl-4-thiopyrimidine derivatives demonstrates the variety of pyrimidine modifications that can be achieved, offering potential for varied applications in medicinal chemistry and materials science (Stolarczyk et al., 2018). Similarly, studies on polymorphism in pharmaceutical compounds highlight the importance of crystal structure in drug development and formulation (Vogt et al., 2013).
Catalytic and Synthetic Applications
Compounds related to Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate show promise in catalysis and synthetic chemistry. For example, research on sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester demonstrates its utility as a recyclable catalyst for the formylation and acetylation of alcohols under heterogeneous conditions, emphasizing the role of sulfur-containing compounds in facilitating chemical transformations (Niknam & Saberi, 2009).
Biomedical Applications
Pyrimidine derivatives are also explored for their biomedical applications. The study on enzymatic synthesis of (R)- and (S)-3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoic acids showcases the potential of pyrimidine-based compounds in generating enantiomerically enriched products for pharmaceutical use (Brem et al., 2010). Moreover, the discovery of tetrahydropyridines and pyridines as antimycobacterial agents illustrates the therapeutic relevance of structurally similar compounds in addressing infectious diseases (Raju et al., 2010).
Materials Science
Research in materials science also benefits from the study of pyrimidine and sulfur-containing compounds. The RAFT synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups, for instance, highlights the role of such compounds in developing well-defined materials for bioconjugation and other biomedical applications (Rossi et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
As for future directions, it’s difficult to predict without specific context. The use and study of Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate could potentially be expanded in various fields such as pharmaceuticals, agrochemicals, or materials science, depending on its properties and effects .
Propiedades
IUPAC Name |
ethyl 3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-3-15-8(13)5-4-7-6(2)11-10(16)12-9(7)14/h3-5H2,1-2H3,(H2,11,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTLGDKTPKVIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(NC(=S)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2935113.png)


![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935116.png)




![N-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)acetamide](/img/structure/B2935122.png)
